![molecular formula C16H15N5O2 B2649790 (E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide CAS No. 946342-87-6](/img/structure/B2649790.png)
(E)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a p-tolyl group, and a 4-oxo-but-2-enamide group. The p-tolyl group is a functional group related to toluene and is considered nonpolar and hydrophobic . The 4-oxo-but-2-enamide group contains a carbonyl group (C=O) and an amide group (CONH2), which are polar and can participate in hydrogen bonding .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl ring, the introduction of the p-tolyl group, and the formation of the 4-oxo-but-2-enamide group. The p-tolyl group could potentially be introduced via a Williamson etherification or a C-C coupling reaction .Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds within the pyrazolo[3,4-d]pyrimidine category have been synthesized and evaluated for their biological activities, including antitumor, antimicrobial, and antioxidant properties. For instance, a study demonstrated the synthesis of novel pyrazole and pyrimidine derivatives, highlighting their excellent in vitro antitumor activity against MCF-7 cell lines, alongside high antimicrobial and antioxidant activities. The structure-activity relationship (SAR) was explored, correlating biological activity with quantum chemical properties such as total energy, and the energy of the HOMO and LUMO, through Density Functional Theory (DFT) calculations (Farag & Fahim, 2019).
Anticancer and Anti-5-lipoxygenase Agents
Another study focused on the synthesis of novel pyrazolopyrimidines derivatives, showcasing their anticancer and anti-5-lipoxygenase activities. These derivatives have shown cytotoxic effects against HCT-116 and MCF-7 cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Rahmouni et al., 2016).
Antitumor and Antimicrobial Activities
Further research into pyrazolo[3,4-d]pyrimidine ribonucleosides revealed their antitumor and antiviral activities. Specifically, certain derivatives exhibited moderate antitumor activity in vitro against leukemia cell lines, showcasing the therapeutic potential of these compounds in oncology and virology (Petrie et al., 1985).
Heterocyclic Synthesis and Biological Potential
The utility of enaminonitriles for the synthesis of various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines and triazolo[4,3-a]pyrimidines, has been explored, demonstrating their significant in vitro antitumor activity and potential as antimicrobial and antioxidant agents. These findings underscore the versatility of these compounds in the development of new therapeutic agents (Deohate & Palaspagar, 2020).
Propiedades
IUPAC Name |
(E)-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2/c1-3-4-14(22)19-20-10-17-15-13(16(20)23)9-18-21(15)12-7-5-11(2)6-8-12/h3-10H,1-2H3,(H,19,22)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWATMSPCCLFLU-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

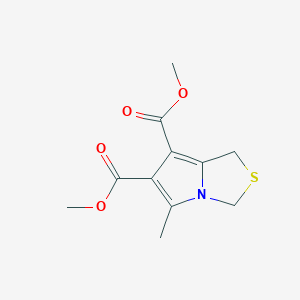
![9-((4-phenylpiperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2649708.png)
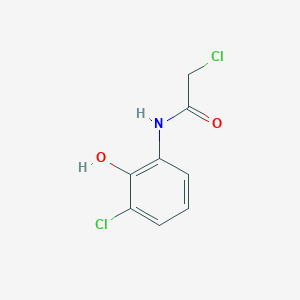
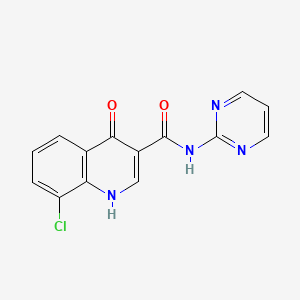
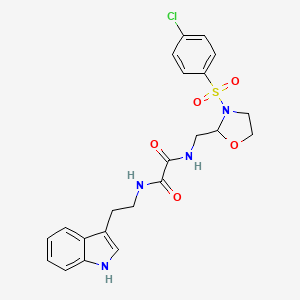
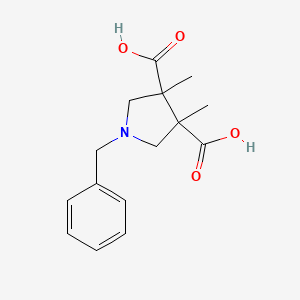
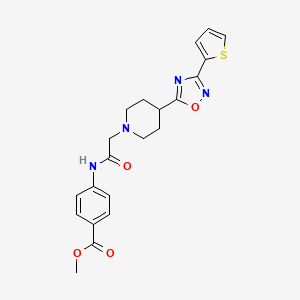
![2-((difluoromethyl)thio)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide](/img/structure/B2649716.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2649717.png)

![4-chloro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2649722.png)
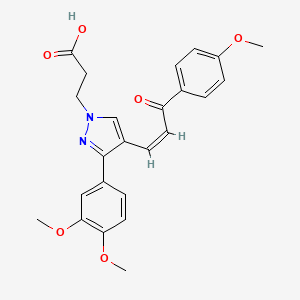

![(1R,3s,5S)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2649726.png)